molecular formula C20H21N3O5 B2418487 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 899963-46-3

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2418487
CAS No.: 899963-46-3
M. Wt: 383.404
InChI Key: HMDVUFRDNWZCRK-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the dimethoxyphenyl group in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12(2)27-15-8-5-13(6-9-15)18(24)21-20-23-22-19(28-20)14-7-10-16(25-3)17(11-14)26-4/h5-12H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDVUFRDNWZCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the dimethoxyphenyl and isopropoxybenzamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactivity.

    Materials Science:

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar aromatic and heterocyclic features.

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various bioactive compounds.

Uniqueness

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is unique due to the presence of the oxadiazole ring and the specific arrangement of functional groups, which confer distinct chemical properties and biological activities

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. The oxadiazole scaffold is known for its potential in medicinal chemistry, particularly in developing anticancer agents, antimicrobial compounds, and anti-inflammatory drugs. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O4. The presence of the oxadiazole ring and various functional groups contributes to its biological properties.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. These compounds can inhibit various cancer-related enzymes and pathways. For instance:

  • Mechanisms of Action : The oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .
  • Cell Line Studies : In vitro studies have shown that compounds with the oxadiazole moiety display cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar oxadiazole derivatives have demonstrated activity against various bacterial strains and fungi:

  • Broad Spectrum : Compounds in this class have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as antifungal properties .
Activity Type Target Organisms Reference
AntibacterialE. coli
AntifungalCandida spp.

Anti-inflammatory Effects

This compound may also exert anti-inflammatory effects:

  • Cytokine Inhibition : Studies suggest that oxadiazole derivatives can reduce the production of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various oxadiazole derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations of 10 µM and above.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves (1) cyclization of hydrazides to form the oxadiazole core (using dehydrating agents like POCl₃ or H₂SO₄) and (2) coupling reactions (e.g., with 4-isopropoxybenzoyl chloride) under basic conditions (pyridine or Et₃N). Reaction optimization includes solvent selection (DMF or THF for polar intermediates), temperature control (reflux at 80–100°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (35–60%) are achieved by stoichiometric balancing and catalyst screening .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires ¹H/¹³C NMR (to verify aromatic protons and methoxy/isopropoxy groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection. Thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. How can solubility challenges in aqueous buffers be addressed for bioassays?

  • Methodological Answer : Co-solvents (DMSO ≤1% v/v) or micellar formulations (using Pluronic F-68) enhance solubility. Structural derivatization (e.g., sodium salt formation of acidic protons) is another strategy, though it requires re-evaluating bioactivity post-modification .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for antimicrobial activity in oxadiazole-benzamide hybrids?

  • Methodological Answer : SAR studies compare substituents on the oxadiazole (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) and benzamide (isopropoxy vs. morpholinosulfonyl). For example, methoxy groups enhance lipid solubility and membrane penetration, while bulkier substituents (isopropoxy) may reduce binding to hydrophobic enzyme pockets. In vitro MIC assays against S. aureus strains (e.g., MRSA) are used to quantify potency .

Q. How can computational methods predict target interactions and pharmacokinetic properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies potential targets (e.g., AlaDH in ) by simulating binding to active sites. Pharmacokinetic predictions (ADMET) use tools like SwissADME to assess logP (lipophilicity) and CYP450 metabolism. Free-energy perturbation (FEP) calculations refine binding affinity estimates .

Q. What strategies resolve contradictory bioactivity data across similar derivatives?

  • Methodological Answer : Discrepancies (e.g., higher potency in dimethoxy vs. methyl derivatives) are addressed by (1) validating assay conditions (e.g., pH, ATP interference in enzyme kinetics) and (2) orthogonal assays (e.g., SPR for binding kinetics vs. MIC for microbial growth). Batch-to-batch purity checks (via HPLC) ensure reproducibility .

Q. How are key synthetic reactions (e.g., cyclization) mechanistically validated?

  • Methodological Answer : Intermediate trapping (using ESI-MS) and isotopic labeling (¹⁸O in POCl₃) confirm cyclization pathways. Computational studies (DFT calculations) model transition states to explain regioselectivity in oxadiazole formation .

Q. What approaches improve selectivity in enzyme inhibition studies?

  • Methodological Answer : Selectivity profiling uses kinase/phosphatase panels (e.g., Eurofins DiscoverX) to identify off-target effects. Competitive binding assays (with ATP or NADH) distinguish allosteric vs. active-site inhibition. Mutagenesis studies (e.g., AlaDH mutants in ) pinpoint critical residues for interaction .

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